

3-Methyl-1-phenyl-1H-pyrazole molecular weight and formula

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Compound of Interest

Compound Name: 3-Methyl-1-phenyl-1H-pyrazole

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Technical Guide: 3-Methyl-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Methyl-1-phenyl-1H-pyrazole**, a heterocyclic aromatic organic compound. It details the molecule's fundamental physicochemical properties, a standard experimental protocol for its synthesis, and a visual representation of the synthetic pathway. This guide is intended for professionals in research and development who require precise and actionable information.

Core Physicochemical Data

The essential quantitative data for **3-Methyl-1-phenyl-1H-pyrazole** are summarized below. These properties are critical for experimental design, analytical characterization, and computational modeling.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ N ₂	[1] [2] [3] [4]
Molecular Weight	158.20 g/mol	[2] [3] [5]
IUPAC Name	3-methyl-1-phenylpyrazole	[2]
CAS Number	1128-54-7	[2]
Melting Point	34-36 °C	
Boiling Point	255-256 °C (at 752 Torr)	
Form	Crystals	

Synthesis of 3-Methyl-1-phenyl-1H-pyrazole

The synthesis of **3-Methyl-1-phenyl-1H-pyrazole** is most commonly achieved through a cyclocondensation reaction, a variant of the Knorr pyrazole synthesis. The following protocol outlines a representative method based on the reaction of phenylhydrazine with a 1,3-dicarbonyl compound.

Experimental Protocol: Cyclocondensation Synthesis

Objective: To synthesize **3-Methyl-1-phenyl-1H-pyrazole** from phenylhydrazine and acetylacetone.

Materials:

- Phenylhydrazine
- Acetylacetone (2,4-pentanedione)
- Glacial Acetic Acid (as solvent and catalyst)
- Ethanol (for recrystallization)
- Sodium Bicarbonate (NaHCO₃) solution (for neutralization)
- Dichloromethane (or other suitable organic solvent for extraction)

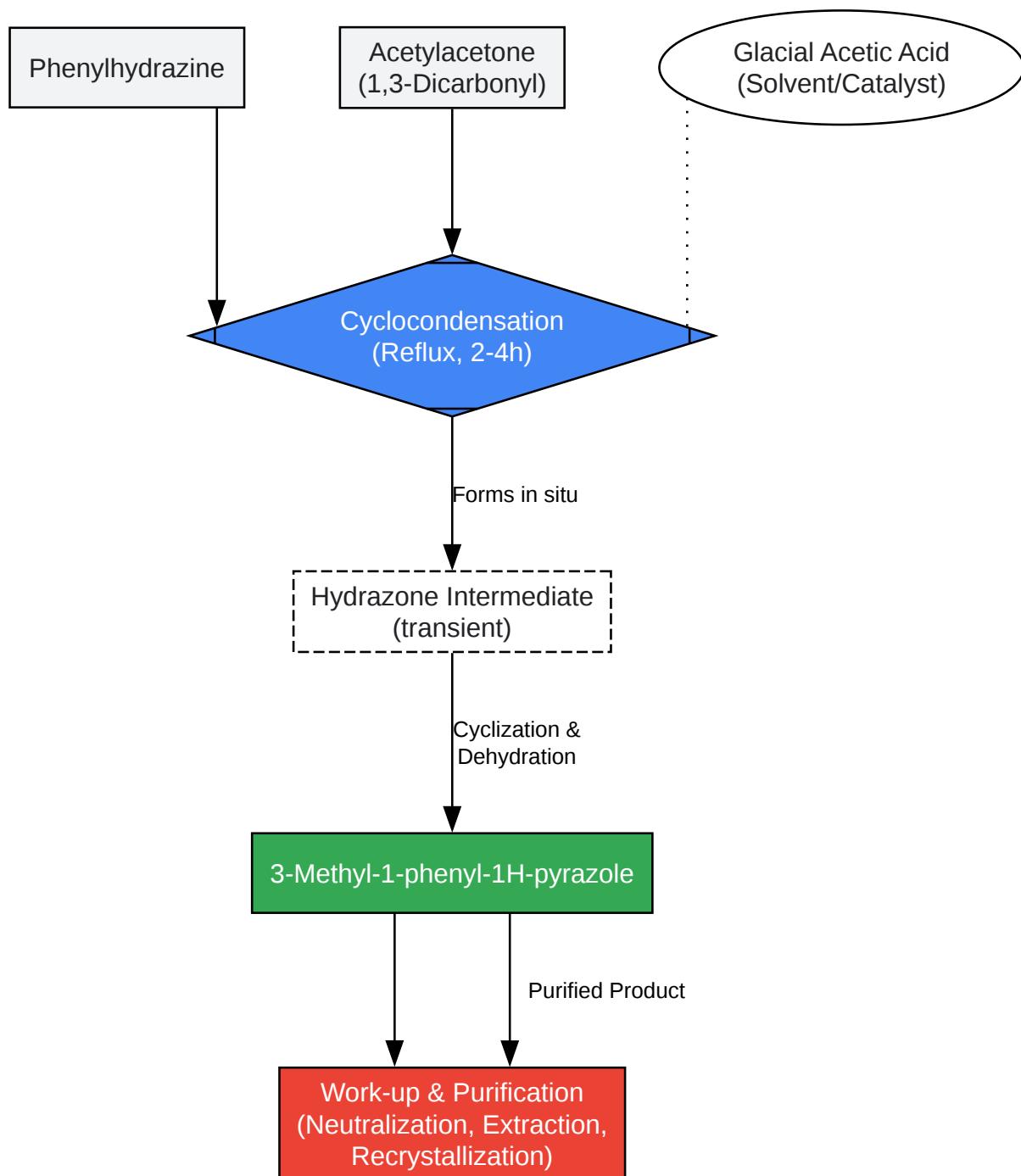
- Anhydrous Magnesium Sulfate ($MgSO_4$) (for drying)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in glacial acetic acid.
- Addition of Reactant: While stirring, slowly add acetylacetone (1 equivalent) to the solution. The addition is typically exothermic, and the rate should be controlled to maintain a moderate temperature.
- Reflux: Once the addition is complete, heat the reaction mixture to reflux. Allow the reaction to proceed under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker of cold water.
- Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product using a suitable organic solvent, such as dichloromethane (3 x 50 mL).
- Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
- Purification: Purify the crude **3-Methyl-1-phenyl-1H-pyrazole** by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as white to off-white crystals.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of **3-Methyl-1-phenyl-1H-pyrazole** via the cyclocondensation of phenylhydrazine and acetylacetone.



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Caption: Workflow for the synthesis of **3-Methyl-1-phenyl-1H-pyrazole**.

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